molecular formula C11H12N4O2S B255922 4-nitrobenzaldehyde N-allylthiosemicarbazone

4-nitrobenzaldehyde N-allylthiosemicarbazone

Cat. No. B255922
M. Wt: 264.31 g/mol
InChI Key: JWCMQIQXCQRLAB-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitrobenzaldehyde N-allylthiosemicarbazone (NBAT) is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 4-nitrobenzaldehyde N-allylthiosemicarbazone involves its ability to chelate metal ions. 4-nitrobenzaldehyde N-allylthiosemicarbazone forms a stable complex with metal ions, which can lead to the inhibition of various enzymes and proteins. This can result in the inhibition of cancer cell growth and the control of plant diseases caused by fungi and bacteria.
Biochemical and Physiological Effects
4-nitrobenzaldehyde N-allylthiosemicarbazone has been studied for its biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. 4-nitrobenzaldehyde N-allylthiosemicarbazone has also been shown to have antifungal and antibacterial properties. In addition, 4-nitrobenzaldehyde N-allylthiosemicarbazone has been studied for its potential toxicity and safety profile.

Advantages and Limitations for Lab Experiments

4-nitrobenzaldehyde N-allylthiosemicarbazone has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has limitations, such as its potential toxicity and the need for further studies to determine its safety profile.

Future Directions

There are several future directions for the research of 4-nitrobenzaldehyde N-allylthiosemicarbazone. One direction is to study its potential use as an anti-cancer agent in combination with other drugs. Another direction is to explore its potential use as a ligand for metal ion detection in biotechnology. Additionally, further studies are needed to determine its safety profile and potential toxicity in humans and animals.
Conclusion
In conclusion, 4-nitrobenzaldehyde N-allylthiosemicarbazone is a compound that has potential applications in various fields such as medicine, agriculture, and biotechnology. It can be synthesized using different methods and characterized using various techniques. 4-nitrobenzaldehyde N-allylthiosemicarbazone has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of 4-nitrobenzaldehyde N-allylthiosemicarbazone in various fields.

Synthesis Methods

4-nitrobenzaldehyde N-allylthiosemicarbazone can be synthesized using different methods, including the reaction of 4-nitrobenzaldehyde with allylthiosemicarbazide in the presence of ethanol and hydrochloric acid. Another method involves the reaction of 4-nitrobenzaldehyde with allylthiosemicarbazone in the presence of sodium hydroxide. The synthesized compound can be characterized using various techniques such as NMR, IR, and UV-Vis spectroscopy.

Scientific Research Applications

4-nitrobenzaldehyde N-allylthiosemicarbazone has been studied for its potential applications in various fields such as medicine, agriculture, and biotechnology. In medicine, 4-nitrobenzaldehyde N-allylthiosemicarbazone has shown promising results as an anti-cancer agent. It has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis. In agriculture, 4-nitrobenzaldehyde N-allylthiosemicarbazone has been tested for its ability to control plant diseases caused by fungi and bacteria. In biotechnology, 4-nitrobenzaldehyde N-allylthiosemicarbazone has been studied for its potential use as a ligand for metal ion detection.

properties

Product Name

4-nitrobenzaldehyde N-allylthiosemicarbazone

Molecular Formula

C11H12N4O2S

Molecular Weight

264.31 g/mol

IUPAC Name

1-[(Z)-(4-nitrophenyl)methylideneamino]-3-prop-2-enylthiourea

InChI

InChI=1S/C11H12N4O2S/c1-2-7-12-11(18)14-13-8-9-3-5-10(6-4-9)15(16)17/h2-6,8H,1,7H2,(H2,12,14,18)/b13-8-

InChI Key

JWCMQIQXCQRLAB-JYRVWZFOSA-N

Isomeric SMILES

C=CCNC(=S)N/N=C\C1=CC=C(C=C1)[N+](=O)[O-]

SMILES

C=CCNC(=S)NN=CC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

C=CCNC(=S)NN=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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